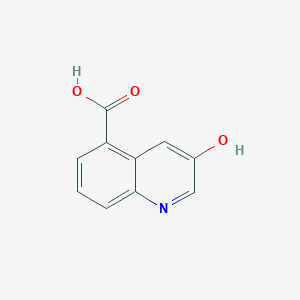

3-Hydroxyquinoline-5-carboxylic acid

Description

Historical context and discovery

The development of hydroxyquinoline carboxylic acids traces back to early twentieth-century pharmaceutical and chemical research. Historical patent literature from 1937 documents systematic investigations into 2-methyl-3-hydroxyquinoline-4-carboxylic acids, demonstrating that researchers were actively exploring quinoline derivatives with both hydroxyl and carboxylic acid functionalities during this period. The Pfitzinger reaction, developed as a method for synthesizing substituted quinoline-4-carboxylic acids from isatin and carbonyl compounds, provided a foundational synthetic approach that influenced subsequent research into related hydroxyquinoline carboxylic acid structures.

The specific compound this compound was first catalogued in chemical databases in 2015, as evidenced by its PubChem creation date of September 21, 2015. This relatively recent formal identification reflects the compound's emergence during modern systematic chemical exploration rather than classical organic chemistry investigations. The compound's Chemical Abstracts Service registry number 1261784-25-1 was assigned during this period, establishing its unique chemical identity within the scientific literature.

Research into related compounds such as 8-hydroxyquinoline-2-carboxylic acid and other positional isomers preceded the detailed characterization of this compound, providing important foundational knowledge about the chemical behavior and coordination properties of this family of compounds. The historical development of synthetic methodologies for quinoline carboxylic acids, including work on 3-hydroxycinchoninic acid synthesis reported in 1953, established crucial precedents for understanding the reactivity patterns and synthetic accessibility of these structures.

Significance in quinoline derivative chemistry

Quinoline derivatives represent one of the most important heterocyclic compound families in modern chemistry, with applications spanning pharmaceuticals, materials science, and coordination chemistry. The significance of this compound within this broader context stems from its unique combination of functional groups that enable diverse chemical reactivity patterns. The presence of both electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups creates a compound with distinctive electronic properties compared to simpler quinoline derivatives.

Recent research has demonstrated the electrochemical significance of hydroxyquinoline carboxylic acids, with studies showing that compounds such as 8-hydroxyquinoline-7-carboxylic acid undergo complex oxidation mechanisms involving protonation processes. These findings suggest that this compound likely exhibits similar electrochemical behavior, making it valuable for understanding electron transfer processes in heterocyclic systems. The compound's ability to participate in multiple types of chemical interactions positions it as a versatile building block for advanced chemical synthesis.

The structural arrangement of this compound offers unique opportunities for studying intramolecular interactions between functional groups. The spatial relationship between the 3-hydroxyl group and the 5-carboxylic acid group may enable hydrogen bonding interactions that influence the compound's physical properties and reactivity. This intramolecular interaction potential distinguishes it from other quinoline derivatives where functional groups are positioned further apart on the ring system.

Modern synthetic chemistry has recognized the importance of hydroxyquinoline carboxylic acids as scaffolds for developing biologically active compounds. Research into related structures has shown that modifications to the hydroxyl and carboxylic acid positions can significantly alter biological activity profiles, highlighting the value of this compound as a reference compound for structure-activity relationship studies.

Position within hydroxyquinoline carboxylic acid family

The hydroxyquinoline carboxylic acid family encompasses numerous positional isomers, each exhibiting distinct chemical and physical properties based on the specific locations of the hydroxyl and carboxylic acid substituents. This compound occupies a unique position within this family due to its specific substitution pattern, which differs significantly from more commonly studied family members.

Comparative analysis with related compounds reveals important structural relationships within the family. For instance, 2-hydroxyquinoline-4-carboxylic acid, also known as 2-hydroxycinchoninic acid, represents a well-characterized family member with the carboxylic acid group at the 4-position rather than the 5-position. The positional difference between these compounds results in distinct electronic distributions and potential hydrogen bonding patterns, influencing their respective chemical behaviors.

Another significant family member is 5-hydroxyquinoline-3-carboxylic acid, which represents a positional isomer where the hydroxyl and carboxylic acid groups are interchanged compared to this compound. This isomeric relationship provides opportunities for direct comparison of how functional group positioning affects molecular properties and reactivity patterns.

The 8-hydroxyquinoline-5-carboxylic acid variant represents another important family member that has received considerable research attention due to its metal chelating properties and potential biomedical applications. This compound demonstrates the significance of the 8-hydroxy substitution pattern in quinoline chemistry, particularly for coordination applications. The comparison between 8-hydroxyquinoline-5-carboxylic acid and this compound illustrates how hydroxyl group positioning dramatically influences metal binding capabilities.

Research into the broader 8-hydroxyquinoline family has established these compounds as potent metal chelators with diverse biological activities including antineurodegenerative, anticancer, and antimicrobial properties. This research context positions this compound as part of a family with demonstrated therapeutic potential, suggesting that systematic investigation of its properties may reveal similar bioactive characteristics.

| Compound | Hydroxyl Position | Carboxylic Acid Position | PubChem CID | Molecular Weight |

|---|---|---|---|---|

| This compound | 3 | 5 | 91885122 | 189.17 |

| 2-Hydroxyquinoline-4-carboxylic acid | 2 | 4 | 85076 | 189.17 |

| 5-Hydroxyquinoline-3-carboxylic acid | 5 | 3 | 25943473 | 189.17 |

| 8-Hydroxyquinoline-5-carboxylic acid | 8 | 5 | 459617 | 189.17 |

Current research significance

Contemporary research interest in this compound spans multiple scientific disciplines, reflecting the compound's versatile chemical properties and potential applications. The compound's recent availability through specialized chemical suppliers indicates growing research demand and commercial viability for scientific investigations.

Current electrochemical research has highlighted the significance of hydroxyquinoline carboxylic acids in understanding complex oxidation mechanisms. Studies demonstrate that these compounds undergo unique electron transfer processes involving protonation reactions, which may have implications for their behavior in biological systems. The specific electronic properties of this compound, arising from its particular substitution pattern, make it valuable for advancing fundamental understanding of heterocyclic electrochemistry.

Metal coordination chemistry represents another area of significant current research interest. Related compounds such as 8-hydroxyquinoline-5-carboxylic acid have demonstrated potent metal chelating properties, suggesting that this compound may exhibit similar coordination capabilities. The compound's potential utility as a ligand in coordination complexes could lead to applications in catalysis, materials science, and biomedical research.

Research into antioxidant properties of quinoline derivatives has revealed structure-activity relationships that may apply to this compound. Studies of related hydroxyquinoline carboxylic acid derivatives have shown promising antioxidant activities, suggesting potential therapeutic applications. The specific substitution pattern of this compound may confer unique antioxidant properties worthy of systematic investigation.

The compound's availability with high purity levels exceeding 95% from multiple commercial sources facilitates rigorous scientific studies. This commercial accessibility, combined with established analytical characterization methods including high-performance liquid chromatography verification, enables researchers to conduct reliable and reproducible investigations into the compound's properties and potential applications.

Contemporary research trends indicate increasing interest in developing quinoline-based compounds for biomedical applications. The structural similarity between this compound and known bioactive quinoline derivatives positions it as a candidate for drug discovery research. However, systematic biological evaluation remains necessary to establish any therapeutic potential and understand structure-activity relationships within this compound class.

Properties

IUPAC Name |

3-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEWWTDUGZSNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Preparation Using Quinoline Derivatives

One of the established methods involves condensation reactions of substituted quinoline derivatives with carboxylic acid anhydrides or related reagents under controlled conditions.

- Reactants: 3-Hydroxy-2-methylquinoline-4-carboxylic acid (a methylquinoline derivative) is condensed with trimellitic anhydride or its substituted analogs.

- Reaction Conditions: The condensation is carried out at elevated temperatures, typically between 210 to 220 °C for about two hours, followed by cooling to approximately 120 °C.

- Diluent Use: A critical feature is the use of a diluent such as fatty acids or rosin acids, which acts as a liquid reaction medium to facilitate the condensation.

- Equimolar Quantities: The process requires approximately equimolar amounts of the quinoline derivative and the anhydride for optimal yield.

This method results in the formation of 3'-hydroxyquinophthalone-5-carboxylic acids, structurally related to 3-hydroxyquinoline-5-carboxylic acid, and can be adapted for the target compound by suitable precursor selection.

| Parameter | Details |

|---|---|

| Quinoline derivative | 3-Hydroxy-2-methylquinoline-4-carboxylic acid |

| Anhydride | Trimellitic anhydride or substituted analogs |

| Temperature | 210–220 °C (condensation), cooling to 120 °C |

| Reaction time | ~2 hours |

| Diluent | Fatty acids and/or rosin acids |

| Molar ratio | Approximately 1:1 (quinoline:anhydride) |

This process is documented in a patent describing an improved synthesis of hydroxyquinoline carboxylic acids with enhanced efficiency due to the diluent medium and precise temperature control.

Synthesis via Bromination and Carbonyl Insertion on Aminoquinoline Precursors

Another synthetic route to quinoline carboxylic acid derivatives involves multi-step functional group transformations starting from 3-aminoquinoline:

Step 1: Bromination

- Starting from 3-aminoquinoline, bromination is performed using bromine in the presence of sulfuric acid and silver sulfate catalyst.

- The reaction is conducted at low temperature (0 °C) initially, then allowed to proceed overnight at room temperature.

- The product is 3-amino-5-bromoquinoline, purified by silica gel chromatography.

Step 2: Carbonyl Insertion (Carbonylation)

- 3-Amino-5-bromoquinoline undergoes carbonyl insertion in a mixture of methanol and N,N-dimethylformamide.

- Catalyzed by palladium chloride and triethylamine under carbon monoxide pressure (0.8 MPa) at 75 °C for 6 hours.

- This yields methyl 3-aminoquinoline-5-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | 3-Aminoquinoline, Br2, H2SO4, Ag2SO4, 0 °C to RT | 3-Amino-5-bromoquinoline | Not specified |

| 2 | Carbonyl insertion | PdCl2, triethylamine, CO (0.8 MPa), MeOH/DMF, 75 °C, 6 h | Methyl 3-aminoquinoline-5-carboxylate | 81 |

This method offers advantages such as a straightforward synthetic route, reasonable process selection, ease of scale-up, and high yield, making it suitable for large-scale production.

Modified Friedlander Condensation Approach

A classical synthetic approach to hydroxyquinoline carboxylates, including this compound, is the Friedlander condensation or its modified versions:

- General Principle: Condensation of 2-aminobenzaldehyde derivatives with ketones or β-ketoesters under acidic or basic conditions to form quinoline rings.

- Modification: Adjustments in reaction conditions and substrates allow selective formation of 3-hydroxyquinoline-5-carboxylates.

- Advantages: This method provides a versatile platform for synthesizing various hydroxyquinoline carboxylic acids with good regioselectivity.

While specific experimental details for this compound are limited in the public domain, the modified Friedlander condensation remains a foundational synthetic strategy in quinoline chemistry.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with Trimellitic Anhydride | 3-Hydroxy-2-methylquinoline-4-carboxylic acid, trimellitic anhydride | 210–220 °C, fatty/rosin acid diluent | High efficiency, improved process medium | High temperature required |

| Bromination + Carbonyl Insertion | 3-Aminoquinoline, Br2, PdCl2, CO | 0 °C to RT bromination; 75 °C, 0.8 MPa CO carbonylation | Simple route, high yield (81%), scalable | Multi-step, requires Pd catalyst |

| Modified Friedlander Condensation | 2-Aminobenzaldehyde derivatives, ketones | Acid/base catalysis, variable | Versatile, regioselective | Less specific data for target acid |

Detailed Research Findings and Notes

- The condensation method with trimellitic anhydride emphasizes the importance of a liquid reaction medium (fatty or rosin acid) to improve reaction outcomes, a notable innovation in the preparation of hydroxyquinoline carboxylic acids.

- The bromination-carbonylation route leverages palladium-catalyzed carbonyl insertion, a modern organometallic technique, yielding methyl esters that can be converted to the acid form, demonstrating synthetic flexibility and scalability.

- Modified Friedlander condensation remains a classical method, often adapted for specific substitution patterns on the quinoline ring, though less frequently reported with full experimental detail for this compound specifically.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties:

3-Hydroxyquinoline-5-carboxylic acid has demonstrated antimicrobial activity against various pathogens. Its structural analogs have been explored for their ability to inhibit the replication of viruses such as Hepatitis B Virus (HBV). Studies have shown that derivatives of hydroxyquinoline can act as potent inhibitors of HBV replication in vitro, indicating their potential in antiviral therapies .

2. Anticancer Activity:

The compound's ability to interact with biological targets makes it a candidate for anticancer research. Its mechanism involves the inhibition of iron-dependent oxygenases, which play crucial roles in oxidative processes within cells. This inhibition can lead to alterations in gene expression patterns associated with cancer progression.

3. Epigenetic Research:

Due to its role as an inhibitor of enzymes involved in nucleic acid demethylation and histone modification, this compound is valuable in epigenetic studies. It provides insights into gene regulation mechanisms and cellular functions, which are essential for understanding diseases like cancer.

Case Studies

Therapeutic Potential

The compound's diverse biological activities suggest several therapeutic applications:

- Antiviral Treatments: Given its efficacy against HBV, further research could establish it as a treatment option for viral infections.

- Cancer Therapy: Its ability to modulate gene expression through epigenetic mechanisms positions it as a candidate for developing novel anticancer therapies.

- Biochemical Research: The compound's interactions with metal ions (e.g., iron and copper) may enhance its biological activity, making it useful for studying metal detoxification processes.

Mechanism of Action

The mechanism of action of 3-Hydroxyquinoline-5-carboxylic acid involves its interaction with various molecular targets. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in epigenetic regulation and metabolic processes . The compound binds to the active site of these enzymes, preventing their normal function and leading to downstream effects on gene expression and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The properties of quinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Quinoline Derivatives

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Similarity Score* |

|---|---|---|---|---|

| 3-Hydroxyquinoline-5-carboxylic acid | 1261784-25-1 | 3-OH, 5-COOH | C₁₀H₇NO₃ | 1.00 |

| 8-Hydroxyquinoline-5-carboxylic acid | 5852-78-8 | 8-OH, 5-COOH | C₁₀H₇NO₃ | 0.90 |

| 3-Hydroxyquinoline-7-carboxylic acid | 219786-48-8 | 3-OH, 7-COOH | C₁₀H₇NO₃ | 0.90 |

| 5-Hydroxyisoquinoline-4-carboxylic acid | 76344-95-1 | 5-OH, 4-COOH | C₁₀H₇NO₃ | 0.85† |

| 5-Hydroxyquinoline-3-carboxylic acid | 911108-90-2 | 5-OH, 3-COOH | C₁₀H₇NO₃ | 0.80 |

*Similarity scores based on Tanimoto coefficients from structural fingerprint analysis . †Isoquinoline derivatives exhibit distinct ring fusion (benzopyridine vs. benzene fused at different positions), altering electronic properties .

Key Observations:

Positional Effects: Moving the hydroxyl group from position 3 (as in this compound) to position 8 (as in 8-hydroxyquinoline-5-carboxylic acid) reduces similarity by 10%, likely due to altered hydrogen-bonding and steric interactions . The 3-hydroxy-7-carboxylic acid isomer shows comparable similarity (0.90) but may exhibit divergent solubility due to the proximity of functional groups.

Isoquinoline vs.

Functional Group Variations

Substituent chemistry profoundly impacts reactivity and applications:

Table 2: Functional Group Comparison

- Hydroxyl vs. Acetyl Groups: The acetyl group in 5-acetylquinoline-3-carboxylic acid increases hydrophobicity, making it suitable for organic synthesis rather than direct biological use .

- Amino vs. Hydroxyl Groups: Replacing -OH with -NH₂ (as in 3-aminoquinoline-5-carboxylic acid) improves aqueous solubility and enables conjugation reactions, expanding utility in drug design .

Table 3: Property Comparison

| Property | This compound | 8-Hydroxyquinoline-5-carboxylic acid | 5-Hydroxyisoquinoline-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.17 | 189.17 | 189.17 |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility (Water) | Moderate (carboxylic acid enhances) | Low (hydroxyl at 8 reduces polarity) | Moderate |

| Biological Activity | Antimicrobial potential | Metal chelation | Anticancer research |

- Biological Activity: this compound’s hydroxyl and carboxylic acid groups may synergize for antimicrobial effects, as seen in related quinoline drugs . 5-Hydroxyisoquinoline-4-carboxylic acid’s isoquinoline core is under investigation for kinase inhibition, a target in cancer therapy .

Biological Activity

3-Hydroxyquinoline-5-carboxylic acid (3-HQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of 3-HQCA, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

3-HQCA belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The carboxylic acid and hydroxyl functional groups contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of 3-HQCA can be achieved through various methods, including:

- Refluxing with Carboxylic Acids : A common approach involves refluxing 8-hydroxyquinoline with carboxylic acids under acidic conditions, yielding high purity and yield.

- Diazotization Reactions : Coupling reactions with diazonium salts have also been explored, allowing for substitution at the C-5 position of the quinoline ring .

Biological Activities

3-HQCA exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies show that 3-HQCA derivatives possess significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli. The compound's efficacy often correlates with its lipophilicity and the electron-withdrawing nature of substituents on the aromatic ring .

- Anticancer Properties : Research indicates that 3-HQCA can inhibit cancer cell proliferation. In vitro studies demonstrate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives range from 15.6 µM to over 50 µM, suggesting moderate potency .

- Antioxidant Activity : Compounds derived from 3-HQCA have been evaluated for their antioxidant potential using assays like ABTS. Some derivatives showed good antioxidant activity, indicating their potential in preventing oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-HQCA and its derivatives. Below is a summary of key findings:

The biological activity of 3-HQCA is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that 3-HQCA may inhibit specific enzymes involved in cell proliferation or bacterial growth.

- Intercalation with DNA : The planar structure of the quinoline ring allows it to intercalate into DNA, potentially disrupting replication processes in cancer cells or bacteria .

- Modulation of Oxidative Stress Pathways : By scavenging free radicals, 3-HQCA may help mitigate oxidative stress, contributing to its antioxidant properties .

Q & A

Basic: What are the established synthetic routes for 3-hydroxyquinoline-5-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves condensation reactions. For example, analogous quinoline derivatives are synthesized via glyoxylic acid condensation with aromatic amines (e.g., o-phenylenediamine) under acidic conditions . Key parameters include:

- Temperature: Elevated temperatures (80–100°C) improve cyclization but may increase side reactions.

- Catalysts: Acidic catalysts (e.g., H₂SO₄) facilitate ring closure.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yields can be optimized by controlling stoichiometry and reaction time. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Advanced: How can researchers optimize the purification of this compound to minimize by-products?

Methodological Answer:

By-product formation often arises from incomplete cyclization or oxidation. Strategies include:

- Recrystallization: Use ethanol/water mixtures to exploit differential solubility of the target compound vs. impurities.

- HPLC-Prep: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients improve separation of hydroxylated by-products .

- Chelation Removal: If metal impurities persist (e.g., from catalysts), treat with EDTA wash post-crystallization .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the quinoline backbone (aromatic protons at δ 7.5–8.5 ppm) and carboxylic acid (δ ~12 ppm, broad) .

- IR Spectroscopy: Identify hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₁₀H₇NO₃: 190.0499 Da) .

Advanced: How to address discrepancies in reported bioactivity data of this compound derivatives?

Methodological Answer:

Contradictions often stem from assay variability. Resolve by:

- Standardized Assays: Use cell lines with consistent passage numbers and culture conditions (e.g., ATCC guidelines).

- Dose-Response Curves: Compare EC₅₀ values across studies, ensuring identical solvent controls (e.g., DMSO ≤0.1%) .

- Statistical Validation: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of bioactivity differences .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, flame-retardant lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for synthesis/purification to avoid inhalation of vapors .

- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Advanced: What computational methods are employed to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian or ORCA software .

- Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, incorporating protonation states at physiological pH .

Basic: How does the pH affect the solubility and stability of this compound in aqueous solutions?

Methodological Answer:

- Solubility: Increases at alkaline pH (>8) due to deprotonation of the carboxylic acid group (pKa ~4.5) .

- Stability: Degrades under strongly acidic conditions (pH <2) via decarboxylation. Store in neutral buffers (pH 6–7) at 4°C to prolong shelf life .

Advanced: What strategies can resolve contradictory results in the catalytic efficiency of this compound in metal coordination studies?

Methodological Answer:

- Spectroscopic Validation: Use X-ray crystallography or EXAFS to confirm metal-ligand binding modes .

- Control Experiments: Test metal-free conditions to rule out non-specific interactions.

- pH Titration: Monitor coordination stability across pH ranges (e.g., Cu²+ binding may weaken at pH >7 due to hydroxide competition) .

Notes

- Ethical Compliance: Ensure studies involving biological testing obtain ethics committee approval (e.g., IACUC or IRB) .

- Data Reproducibility: Archive raw spectroscopic data (e.g., NMR FIDs) in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.